Dual Reactive Sites Enable Convergent Synthesis of Complex 3,5-Diarylpyridines
The presence of two bromine atoms at the 3 and 5 positions on the pyridine ring allows for a single-step, dual Suzuki-Miyaura cross-coupling reaction. This enables the efficient construction of symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines. The reaction conditions were optimized, and yields of up to 90% were achieved for specific arylboronic acids [1]. This dual-coupling capability is a direct consequence of the specific 3,5-dibromo substitution and is not feasible with non-halogenated pyridines like 2,4,6-trimethylpyridine, which lack the necessary reactive handles for such transformations.
| Evidence Dimension | Reaction Capability |
|---|---|
| Target Compound Data | Enables dual Suzuki-Miyaura coupling at 3 and 5 positions; yields up to 90% with selected arylboronic acids. |
| Comparator Or Baseline | 2,4,6-Trimethylpyridine (Collidine): No halogen atoms; incapable of direct Suzuki coupling. |
| Quantified Difference | Not applicable (functional capability) |
| Conditions | Suzuki-Miyaura cross-coupling with arylboronic acids, palladium catalyst. |
Why This Matters
This capability makes 3,5-dibromo-2,4,6-trimethylpyridine an essential and non-substitutable building block for synthesizing a library of 3,5-diarylpyridine derivatives.
- [1] Błachut, D., Szawkało, J., & Czarnocki, Z. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 12, 835–845. View Source
